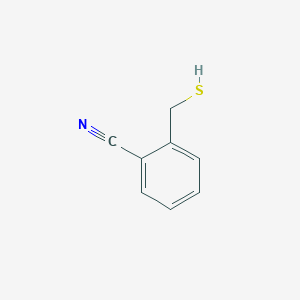

2-(Mercaptomethyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NS |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2-(sulfanylmethyl)benzonitrile |

InChI |

InChI=1S/C8H7NS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 |

InChI Key |

IRKPXPVHTHIURA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Mercaptomethyl Benzonitrile

Classical Synthetic Routes to 2-(Mercaptomethyl)benzonitrile

The traditional syntheses of 2-(Mercaptomethyl)benzonitrile have largely relied on well-established reactions, primarily involving halogenated precursors and subsequent introduction of the sulfur-containing moiety.

Approaches Involving Halogenated Benzonitrile (B105546) Precursors

A common and direct pathway to 2-(Mercaptomethyl)benzonitrile involves the use of halogenated benzonitrile precursors, such as 2-(bromomethyl)benzonitrile (B57715) or 2-(chloromethyl)benzonitrile (B189560). asianpubs.orgveeprho.com These precursors are readily synthesized and provide a reactive electrophilic site for the introduction of the mercaptomethyl group. The presence of the electron-withdrawing cyano group in the ortho position is expected to favor an S(_N)2 mechanism at the benzylic carbon center. asianpubs.org

The reaction of 2-(bromomethyl)benzonitrile with a suitable sulfur nucleophile is a frequently employed method. veeprho.com For instance, it can react with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. Similarly, 2-(chloromethyl)benzonitrile serves as an effective starting material. asianpubs.org These halogenated benzonitriles are typically prepared from the corresponding methylbenzonitrile through radical halogenation.

It is important to note that the stability of the benzonitrile moiety can be influenced by the substitution pattern on the aromatic ring. For example, 2,6-dihalogenobenzonitriles are less susceptible to hydrolysis of the cyano group compared to other benzonitriles due to the presence of halogen atoms on both sides of the cyano group. google.com

Strategies for Introduction of the Mercaptomethyl Moiety

The introduction of the mercaptomethyl group onto the benzonitrile scaffold is a critical step in the synthesis of the target compound. Several strategies have been developed to achieve this transformation, often involving nucleophilic substitution reactions on the aforementioned halogenated precursors.

A widely used method for preparing thiols from alkyl halides is the reaction with the hydrosulfide (B80085) anion (-SH) in an S(_N)2 reaction. libretexts.org However, a potential side reaction is the further reaction of the resulting thiol with another molecule of the alkyl halide to form a sulfide (B99878). libretexts.org To circumvent this issue, thiourea (B124793) is often employed as the sulfur nucleophile. libretexts.org The reaction proceeds through the formation of an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. libretexts.orgresearchgate.net This method is advantageous as it avoids the handling of malodorous thiols and can be performed as a one-pot synthesis. arkat-usa.org

The general scheme for this two-step process is as follows:

Reaction of the benzyl (B1604629) halide with thiourea to form the isothiouronium salt. arkat-usa.org

Basic hydrolysis of the isothiouronium salt to generate the thiolate, which is then protonated to give the thiol. arkat-usa.org

This approach is not only applicable to the synthesis of symmetrical benzyl thioethers but can also be adapted for the preparation of unsymmetrical derivatives by reacting the in-situ generated thiolate with a different substituted benzyl halide. arkat-usa.org

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in organic chemistry. This trend has also impacted the synthesis of 2-(Mercaptomethyl)benzonitrile and its analogues, with a focus on chemo- and regioselectivity, as well as the incorporation of green chemistry principles.

Chemo- and Regioselective Synthesis of Analogues and Derivatives

The selective functionalization of benzonitrile derivatives is crucial for the synthesis of complex molecules. nih.gov The development of chemo- and regioselective methods allows for the precise modification of specific positions on the aromatic ring or the functional groups. nih.govrsc.org While specific examples for the chemo- and regioselective synthesis of 2-(Mercaptomethyl)benzonitrile derivatives are not extensively detailed in the provided context, the principles of such syntheses are well-established in organic chemistry.

For instance, electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring are governed by the directing effects of the existing substituents. openochem.orgyoutube.com An activating group will direct incoming electrophiles to the ortho and para positions, while a deactivating group will direct them to the meta position. openochem.org The synthesis of polysubstituted benzenes often requires a careful retrosynthetic analysis to determine the correct order of substituent introduction to achieve the desired isomer. libretexts.org

Green Chemistry Principles in 2-(Mercaptomethyl)benzonitrile Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comrsc.orgrsc.org In the context of synthesizing 2-(Mercaptomethyl)benzonitrile, this can involve the use of environmentally benign solvents, catalysts, and reagents.

One area where green chemistry principles have been applied is in the oxidation of thiols to disulfides, a common reaction for thiols. tandfonline.comresearchgate.net A simple and efficient green method for this transformation uses ascorbic acid as a catalyst in water, avoiding the need for hazardous organic solvents. tandfonline.comresearchgate.net This reaction proceeds at room temperature with short reaction times and high yields. tandfonline.comresearchgate.net Another green approach for the transformation of thiols to disulfides utilizes aqueous micelles, providing a mild and environmentally friendly reaction medium. rsc.org

Ionic liquids have also emerged as green alternatives to traditional organic solvents. rsc.orgresearchgate.net A novel green synthetic route for benzonitrile itself has been proposed using an ionic liquid that acts as a co-solvent, catalyst, and phase separator, simplifying the separation process and allowing for the recycling of the ionic liquid. rsc.orgresearchgate.net

Synthesis of Advanced Intermediates and Scaffolds Featuring 2-(Mercaptomethyl)benzonitrile Substructures

2-(Mercaptomethyl)benzonitrile and its derivatives are valuable building blocks in organic synthesis, serving as precursors for a variety of more complex molecules and heterocyclic scaffolds. benthamscience.comchemrxiv.org The presence of both a nucleophilic thiol group and a cyano group that can be further transformed allows for a wide range of derivatization reactions.

The nitrile group can participate in cyclotrimerization reactions to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net Benzonitriles are also important intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. medcraveonline.comgoogle.com The reaction of 2-(cyanomethyl)benzonitrile (B1581571) with various reagents can lead to the formation of diverse heterocyclic systems such as pyrazoloisoquinolines and triazoloisoquinolines. nih.gov

The thiol group can be readily converted into other sulfur-containing functionalities, such as sulfides (thioethers), sulfoxides, and sulfones. libretexts.orgrsc.org The synthesis of aryl sulfides can be achieved through various methods, including the reaction of thiols with aryl halides or arylboronic acids, often catalyzed by transition metals like copper or palladium. organic-chemistry.org Furthermore, the reaction of thiols with alkyl halides is a straightforward method for the preparation of alkyl aryl sulfides. rsc.orgorganic-chemistry.org

The versatility of 2-(Mercaptomethyl)benzonitrile as a synthetic intermediate is underscored by the numerous reactions its functional groups can undergo, making it a key component in the construction of a wide array of organic molecules with potential applications in medicinal chemistry and materials science.

Methodological Advancements in Scale-Up and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of 2-(mercaptomethyl)benzonitrile necessitates a focus on process chemistry and scale-up methodologies to ensure safety, efficiency, and economic viability. While detailed industrial-scale production data for 2-(mercaptomethyl)benzonitrile is not extensively published, advancements in the process chemistry of analogous substituted benzyl mercaptans and benzonitriles provide a framework for potential scale-up strategies.

The primary synthetic route amenable to large-scale production involves the nucleophilic substitution of a 2-(halomethyl)benzonitrile, such as 2-(chloromethyl)benzonitrile or 2-(bromomethyl)benzonitrile, with a sulfur nucleophile. Key considerations in the scale-up of this process include reaction conditions, management of by-products, and purification methods.

Reaction Conditions and Optimization:

For the industrial synthesis of benzyl mercaptans, the reaction of a benzyl halide with an alkali metal hydrosulfide, such as sodium hydrosulfide, is a common approach. In a scaled-up process for 2-(mercaptomethyl)benzonitrile, this reaction would likely be conducted in a closed reactor system under controlled temperature and pressure. Patents related to the synthesis of benzyl mercaptan suggest a two-stage temperature profile to optimize the reaction. Initially, the benzyl halide is added to an aqueous solution of the hydrosulfide at a lower temperature, typically below 80°C, to control the initial exothermic reaction. Subsequently, the reaction mixture is heated to a higher temperature, in the range of 80°C to 100°C, to drive the reaction to completion. This staged approach helps to manage the reaction kinetics and heat evolution in large batches, which is a critical safety and quality control parameter.

The choice of solvent is another crucial factor in process chemistry. While laboratory syntheses may utilize a variety of organic solvents, industrial processes often favor aqueous systems or phase-transfer catalysis to minimize the use of volatile and flammable organic solvents. The use of an aqueous solution of a hydrosulfide salt is a practical approach for large-scale production.

By-product Management:

A significant challenge in the scale-up of this synthesis is the formation of by-products, primarily the corresponding dibenzyl sulfide, which can arise from the reaction of the initially formed mercaptan with another molecule of the benzyl halide. The molar ratio of the reactants is a key parameter to control the formation of this impurity. An excess of the hydrosulfide reagent is typically employed to favor the formation of the desired mercaptan.

The work-up procedure is designed to remove unreacted starting materials and by-products. After the reaction, the organic phase containing the product is separated from the aqueous phase. Washing the organic phase with water or a basic solution can help to remove residual salts and unreacted hydrosulfide.

Purification at Scale:

The final step in the industrial production of 2-(mercaptomethyl)benzonitrile is purification. For many liquid benzyl mercaptans, vacuum distillation is the preferred method for achieving high purity on a large scale. This technique allows for the separation of the product from less volatile impurities, such as the dibenzyl sulfide by-product, and any high-boiling residual solvents. The efficiency of the distillation is dependent on the design of the distillation column and the optimization of temperature and pressure.

For solid products, recrystallization from a suitable solvent system would be the primary purification method. The choice of solvent is critical to ensure high recovery of the purified product and efficient removal of impurities.

Interactive Data Table: Key Parameters in the Scale-Up of Benzyl Mercaptan Synthesis

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Advancement |

| Reactant | 2-(Bromomethyl)benzonitrile | 2-(Chloromethyl)benzonitrile | Lower cost of chlorinating agents and greater availability of the chloro-derivative. |

| Sulfur Source | Thiourea followed by hydrolysis | Sodium hydrosulfide | More direct route, avoiding the intermediate isothiouronium salt, and potentially lower cost. |

| Solvent | Organic solvents (e.g., ethanol, DMF) | Aqueous solution or phase-transfer catalysis | Improved safety, reduced environmental impact, and lower cost. |

| Temperature Control | Reflux or ambient temperature | Staged temperature profile (e.g., initial addition at <80°C, then heating to 80-100°C) | Better management of exotherms in large reactors, enhancing safety and product quality. |

| Pressure | Atmospheric | Autogenous pressure in a closed reactor | Increased reaction rates and containment of volatile reactants and by-products. |

| Purification | Column chromatography | Vacuum distillation or recrystallization | More scalable and cost-effective methods for achieving high purity in large quantities. |

Chemical Reactivity and Transformation Pathways of 2 Mercaptomethyl Benzonitrile

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is one of the most reactive functional groups in organic chemistry. Its reactivity stems from the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond. This allows 2-(mercaptomethyl)benzonitrile to participate in a variety of reactions, including additions, oxidations, and substitutions.

Thiol-ene click chemistry is a highly efficient and versatile reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene). nih.gov This reaction can be initiated by radicals (e.g., via photoinitiators or thermal initiators) or by nucleophilic catalysis. alfa-chemistry.comrsc.org The process is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a "click" reaction. nih.gov For 2-(mercaptomethyl)benzonitrile, the thiol group can readily react with various alkenes to form thioether adducts.

The radical-mediated mechanism proceeds via a chain process involving initiation, propagation, and termination steps. alfa-chemistry.com Photoinitiation is a common method, offering spatial and temporal control over the reaction. nih.gov The versatility of this reaction allows for the functionalization of materials, such as polymer monoliths, by grafting molecules like 2-(mercaptomethyl)benzonitrile onto their surfaces. nih.gov

| Alkene Reactant | Initiation Method | Initiator/Catalyst | Expected Product with 2-(Mercaptomethyl)benzonitrile |

|---|---|---|---|

| Lauryl methacrylate | UV Irradiation (360 nm) | 2,2-Dimethyl-2-phenylacetophenone (DMPA) | 2-((2-Cyanobenzyl)thio)methyl 2-methyl-dodecanoate |

| N-isopropylacrylamide (NIPAM) | Sonochemical | 2,2'-Azobis(isobutyronitrile) (AIBN) | 3-((2-Cyanobenzyl)thio)-N-isopropylpropanamide |

| 1-Heptene | Thermal | AIBN | 2-((Heptylthio)methyl)benzonitrile |

| Butyl vinyl ether (BVE) | Nucleophilic | Triethylamine (NEt3) | 2-((2-(Butoxy)ethyl)thio)methyl)benzonitrile |

Thiols are readily oxidized under various conditions. A common oxidation pathway for 2-(mercaptomethyl)benzonitrile involves the formation of a disulfide bond, yielding a dimer. This reaction can occur in the presence of mild oxidizing agents or even ambient molecular oxygen, a process often catalyzed by trace metal ions like copper (II). nih.gov The resulting disulfide is known as 1,2-bis(2-cyanobenzyl)disulfane. This reversible thiol-disulfide interconversion is a key process in the function of redox-active proteins. nih.gov More aggressive oxidation can lead to the formation of sulfenic, sulfinic, or sulfonic acids. The initial oxidation product is often a thiosulfinate (R-S(O)-S-R), which can undergo further reactions. nih.gov

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Molecular Oxygen (O2) with metal catalyst (e.g., Cu2+) | Aqueous solution, ambient temperature | 1,2-Bis(2-cyanobenzyl)disulfane |

| Hydrogen Peroxide (H2O2) | Controlled stoichiometry | 1,2-Bis(2-cyanobenzyl)disulfane |

| Iodine (I2) | In the presence of a base | 1,2-Bis(2-cyanobenzyl)disulfane |

| 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) | Aqueous buffer | Mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB) |

The nucleophilic nature of the thiol group in 2-(mercaptomethyl)benzonitrile allows it to readily undergo alkylation and acylation reactions. Alkylation, typically with alkyl halides, results in the formation of thioethers (sulfides). researchgate.net This is a type of nucleophilic substitution reaction where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. Thioesters are important intermediates in organic synthesis and have biological relevance as acyl-coenzyme A derivatives. researchgate.net These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which enhances the reaction rate.

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| Alkylation | Methyl iodide (CH3I) | Sodium hydroxide (B78521) (NaOH) | 2-((Methylthio)methyl)benzonitrile |

| Alkylation | Benzyl (B1604629) bromide (BnBr) | Potassium carbonate (K2CO3) | 2-((Benzylthio)methyl)benzonitrile |

| Acylation | Acetyl chloride (CH3COCl) | Pyridine | S-(2-Cyanobenzyl) ethanethioate |

| Acylation | N-Benzoylphthalimide | Potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) | S-(2-Cyanobenzyl) benzothioate |

The thiol group of 2-(mercaptomethyl)benzonitrile, particularly in its deprotonated thiolate form, is an excellent nucleophile. libretexts.org It can participate in various nucleophilic substitution reactions, most commonly SN2 reactions. In these reactions, the thiolate anion attacks an electrophilic carbon atom, displacing a leaving group. libretexts.org This reactivity is fundamental to the alkylation reactions discussed previously but also extends to other substrates. For example, thiolate ions can react with substrates like m-nitrobenzyl chloride. researchgate.net The effectiveness of thiols as nucleophiles is particularly pronounced in polar aprotic solvents. libretexts.org

| Electrophilic Substrate | Leaving Group | Solvent | Product |

|---|---|---|---|

| 1-Bromobutane | Br- | Acetone | 2-((Butylthio)methyl)benzonitrile |

| Ethyl tosylate | TsO- (Tosylate) | Dimethylformamide (DMF) | 2-((Ethylthio)methyl)benzonitrile |

| Allyl chloride | Cl- | Ethanol | 2-((Allylthio)methyl)benzonitrile |

Reactivity of the Nitrile (-CN) Functional Group

The nitrile functional group features a carbon-nitrogen triple bond. This bond is strongly polarized, with the nitrogen atom being more electronegative, which imparts a significant electrophilic character to the carbon atom. libretexts.orgopenstax.org Consequently, the primary mode of reactivity for the nitrile group in 2-(mercaptomethyl)benzonitrile is nucleophilic addition. ucalgary.ca

A variety of nucleophiles can attack the electrophilic carbon of the nitrile group. These reactions typically lead to the formation of an intermediate imine or imine anion, which can then be hydrolyzed or reduced in subsequent steps. ucalgary.cachemistrysteps.com

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgopenstax.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed. Acid-catalyzed hydrolysis begins with protonation of the nitrogen, activating the nitrile for attack by water. chemistrysteps.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves the successive nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group to form an intermediate imine salt. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

| Nucleophile/Reagent | Reaction Conditions | Final Product |

|---|---|---|

| H2O / H+ (e.g., H2SO4) | Heat | 2-(Mercaptomethyl)benzoic acid |

| H2O / OH- (e.g., NaOH) | Heat, then acidic workup | 2-(Mercaptomethyl)benzoic acid |

| Lithium aluminum hydride (LiAlH4) | 1. Diethyl ether or THF; 2. H2O workup | (2-(Aminomethyl)phenyl)methanethiol |

| Methylmagnesium bromide (CH3MgBr) | 1. Diethyl ether or THF; 2. H3O+ workup | 1-(2-(Mercaptomethyl)phenyl)ethan-1-one |

Transformations at the Benzylic Position (-CH₂SH)

The benzylic position in 2-(mercaptomethyl)benzonitrile is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals and carbocations through resonance.

The benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, making this position a prime site for radical reactions. A common example is free-radical bromination. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), a hydrogen atom at the benzylic position can be selectively replaced by a bromine atom. doubtnut.com This occurs because the intermediate benzylic radical is stabilized by resonance with the aromatic ring. doubtnut.comnih.gov This would yield 2-(bromo(mercapto)methyl)benzonitrile.

The benzylic carbon can undergo nucleophilic substitution reactions. Since the benzylic carbon in 2-(mercaptomethyl)benzonitrile is primary, these reactions are likely to proceed via an Sₙ2 mechanism, which involves a backside attack by a nucleophile and is favored by unhindered substrates. youtube.com However, under conditions that favor carbocation formation (e.g., with a good leaving group and a non-nucleophilic solvent), an Sₙ1 pathway is also possible due to the resonance stabilization of the resulting primary benzylic carbocation. youtube.comresearchgate.net For Sₙ2 reactions to occur, the thiol group (-SH) would first need to be converted into a better leaving group, for instance, by tosylation.

| Mechanism | Key Feature | Example Condition |

|---|---|---|

| Sₙ2 | Primary, unhindered benzylic carbon. youtube.com | Strong nucleophile, conversion of -SH to a good leaving group. |

| Sₙ1 | Resonance-stabilized benzylic carbocation. youtube.comresearchgate.net | Protic solvent, good leaving group. |

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic thiol group and an electrophilic nitrile group on the same molecule allows for the possibility of intramolecular cyclization to form heterocyclic compounds.

Alternatively, the sulfur atom of the mercapto group can act as a nucleophile. Under either acidic or basic catalysis, the sulfur could attack the nitrile carbon. This would also result in the formation of a five-membered ring. The likely product of such a reaction would be a 1,3-dihydrobenzo[c]thiophene-1-imine derivative. This type of cyclization, involving the formation of a five-membered ring via an exo-dig cyclization, is a known pathway for related compounds.

Formation of Other Fused Heterocyclic Systems

Beyond its well-established role in the synthesis of thieno[2,3-c]isoquinoline derivatives, 2-(mercaptomethyl)benzonitrile serves as a key building block for the construction of other fused heterocyclic systems. Its reactivity allows for the annulation of different ring systems onto the benzene core, leading to a variety of sulfur-containing polycyclic compounds.

One notable transformation involves the reaction of 2-(mercaptomethyl)benzonitrile with α,β-unsaturated ketones. This reaction proceeds via a Michael addition of the thiol to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent rearrangement, to afford 2,3-dihydro-4,1-benzothiazepine-5(1H)-ones. This pathway provides a straightforward route to seven-membered heterocyclic rings fused to a benzene ring.

The scope of this reaction has been explored with various chalcones, demonstrating its utility in generating a library of substituted benzothiazepines. The reaction conditions, such as the choice of base and solvent, can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 (α,β-Unsaturated Ketone) | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 2-(Mercaptomethyl)benzonitrile | Chalcone | 2,4-Diphenyl-2,3-dihydro-4,1-benzothiazepine-5(1H)-one | Piperidine, Ethanol, Reflux | 75 |

| 2-(Mercaptomethyl)benzonitrile | 4'-Methylchalcone | 2-Phenyl-4-(p-tolyl)-2,3-dihydro-4,1-benzothiazepine-5(1H)-one | Piperidine, Ethanol, Reflux | 78 |

| 2-(Mercaptomethyl)benzonitrile | 4'-Methoxychalcone | 4-(4-Methoxyphenyl)-2-phenyl-2,3-dihydro-4,1-benzothiazepine-5(1H)-one | Piperidine, Ethanol, Reflux | 82 |

| 2-(Mercaptomethyl)benzonitrile | 4'-Chlorochalcone | 4-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-4,1-benzothiazepine-5(1H)-one | Piperidine, Ethanol, Reflux | 72 |

Multi-Component and Cascade Reactions Incorporating 2-(Mercaptomethyl)benzonitrile

The strategic placement of the mercaptomethyl and cyano groups in 2-(mercaptomethyl)benzonitrile makes it an ideal candidate for multi-component and cascade (or domino) reactions. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation, adhering to the principles of atom economy and synthetic efficiency.

A significant example is the three-component reaction of 2-(mercaptomethyl)benzonitrile, an aromatic aldehyde, and an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction, typically catalyzed by a base, proceeds through a cascade of reactions initiated by the Michael addition of the thiol to the alkyne. The resulting intermediate then undergoes a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of highly functionalized, fused polyheterocyclic systems.

For instance, the reaction with DMAD and various aromatic aldehydes has been shown to produce novel pyrimido[4,5-d]thieno[2,3-b]quinolines. This transformation involves the formation of multiple rings and several new carbon-carbon and carbon-heteroatom bonds in a single pot. The diversity of the final products can be readily achieved by varying the aromatic aldehyde component.

| Reactant 1 | Aldehyde | Alkyne | Product | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 2-(Mercaptomethyl)benzonitrile | Benzaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl 5-amino-7-phenyl-7,12-dihydropyrimido[4',5':4,5]thieno[2,3-b]quinoline-6,8-dicarboxylate | Triethylamine | 65 |

| 2-(Mercaptomethyl)benzonitrile | 4-Chlorobenzaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl 5-amino-7-(4-chlorophenyl)-7,12-dihydropyrimido[4',5':4,5]thieno[2,3-b]quinoline-6,8-dicarboxylate | Triethylamine | 68 |

| 2-(Mercaptomethyl)benzonitrile | 4-Methoxybenzaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl 5-amino-7-(4-methoxyphenyl)-7,12-dihydropyrimido[4',5':4,5]thieno[2,3-b]quinoline-6,8-dicarboxylate | Triethylamine | 72 |

| 2-(Mercaptomethyl)benzonitrile | 2-Naphthaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl 5-amino-7-(naphthalen-2-yl)-7,12-dihydropyrimido[4',5':4,5]thieno[2,3-b]quinoline-6,8-dicarboxylate | Triethylamine | 62 |

These examples highlight the synthetic potential of 2-(mercaptomethyl)benzonitrile as a versatile precursor for the construction of a wide array of fused heterocyclic compounds through various reaction pathways. The ability to participate in both stepwise and one-pot multi-component reactions underscores its importance in modern synthetic organic chemistry for the generation of molecular diversity.

Mechanistic Investigations of Reactions Involving 2 Mercaptomethyl Benzonitrile

Elucidation of Reaction Pathways and Energy Profiles

The elucidation of reaction pathways and their corresponding energy profiles is fundamental to understanding how a chemical transformation occurs. For a compound like 2-(Mercaptomethyl)benzonitrile, which possesses both a nucleophilic thiol group and an electrophilic nitrile group, multiple reaction pathways can be envisioned depending on the reagents and conditions.

Typically, researchers would employ a combination of experimental and computational methods to map these pathways. Experimental techniques would involve the analysis of reaction kinetics, the identification of products and byproducts, and isotopic labeling studies to trace the fate of specific atoms.

Computationally, Density Functional Theory (DFT) is a powerful tool for calculating the potential energy surface of a reaction. nih.govresearchgate.net This allows for the mapping of the energetic landscape, including the relative energies of reactants, products, intermediates, and transition states. nih.gov Such calculations can provide a quantitative picture of the reaction profile, helping to distinguish between competing pathways by comparing their activation energies. For instance, a theoretical study could model the reaction of 2-(Mercaptomethyl)benzonitrile with an electrophile to determine whether the reaction proceeds via an S-alkylation or a reaction involving the nitrile group, and what the energy barriers for each path would be.

Identification and Characterization of Reaction Intermediates and Transition States

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their identification and characterization are crucial for confirming a proposed reaction mechanism. For reactions involving 2-(Mercaptomethyl)benzonitrile, potential intermediates could include thiolate anions, stabilized carbocations, or cyclic species formed through intramolecular interactions.

Modern analytical techniques, such as mass spectrometry, can be employed for the direct detection of low-abundance, highly reactive intermediates. nih.gov Spectroscopic methods like NMR and IR can also provide structural information about more stable intermediates if they can be isolated or observed in situ.

Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. smu.edu Their structures are typically inferred from experimental data, such as kinetic isotope effects, and are extensively studied using computational chemistry. nih.govresearchgate.net Theoretical calculations can provide detailed geometric information about the transition state, such as bond lengths and angles, which offers insight into the nature of the bond-breaking and bond-forming processes. nih.gov

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data that can be used to formulate a rate law. The rate law describes how the reaction rate depends on the concentration of reactants and can offer strong evidence for a particular mechanism. For example, determining the reaction order with respect to 2-(Mercaptomethyl)benzonitrile and other reactants would be a critical first step.

Thermodynamic studies, on the other hand, examine the energy changes associated with a reaction at equilibrium. This provides information about the relative stability of reactants and products. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction, while the enthalpy change (ΔH) and entropy change (ΔS) provide insight into the contributions of bond energies and disorder, respectively. These parameters can be determined experimentally through techniques like calorimetry.

While no specific kinetic or thermodynamic data for reactions of 2-(Mercaptomethyl)benzonitrile were found, the following table illustrates the type of data that would be collected in such a study.

| Reaction Parameter | Symbol | Information Provided |

| Rate Constant | k | A measure of the reaction speed. |

| Reaction Order | n | The relationship between reactant concentration and reaction rate. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. |

| Gibbs Free Energy Change | ΔG | The spontaneity of a reaction. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction. |

| Entropy Change | ΔS | The change in disorder of the system. |

Influence of Catalysis and Solvent Effects on Reaction Mechanisms

Both catalysts and solvents can have a profound impact on the mechanism and outcome of a chemical reaction. researchgate.netrsc.orgosti.gov A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. For reactions of 2-(Mercaptomethyl)benzonitrile, both acid and base catalysis could be envisaged to play a significant role, for instance, by activating the nitrile group or deprotonating the thiol, respectively.

The choice of solvent is also critical as it can influence reaction rates and even alter the mechanism. epfl.ch Solvents can affect the stability of reactants, intermediates, and transition states through solvation. researchgate.netrsc.orgosti.gov For example, a polar protic solvent might stabilize a charged intermediate through hydrogen bonding, favoring an ionic mechanism, while a nonpolar solvent might favor a concerted pathway. The effect of different solvents on the benzonitrile (B105546) conversion in a catalytic transfer hydrogenation reaction is a well-documented example of the importance of solvent choice. researchgate.net

The table below summarizes how different solvent properties can influence a reaction.

| Solvent Property | Effect on Reaction Mechanism |

| Polarity | Can influence the stability of charged species (reactants, intermediates, transition states), potentially favoring ionic over concerted pathways. epfl.ch |

| Protic/Aprotic Nature | Protic solvents can participate in hydrogen bonding, stabilizing anions and acting as proton sources. Aprotic solvents lack this ability. |

| Coordinating Ability | Solvents can coordinate to metal catalysts, influencing their activity and selectivity. |

Coordination Chemistry of 2 Mercaptomethyl Benzonitrile and Its Metal Complexes

Metal-Ligand Complex Formation with Transition and Main Group Metals

No experimental data has been found detailing the formation of metal-ligand complexes between 2-(Mercaptomethyl)benzonitrile and any transition or main group metals. While the coordination chemistry of simpler nitriles like acetonitrile (B52724) and benzonitrile (B105546) is well-documented, this knowledge cannot be directly extrapolated to the specific chelating potential of 2-(Mercaptomethyl)benzonitrile. wikipedia.orgnih.gov

Structural and Spectroscopic Characterization of Metal Complexes

As no complexes have been synthesized, there is no structural or spectroscopic data available. Characterization techniques such as single-crystal X-ray diffraction, which provides definitive structural information including bond lengths and angles, have not been applied. mdpi.comnih.gov Spectroscopic methods like FT-IR, UV-Vis, and NMR, which are essential for elucidating the coordination environment of the metal ion, have not been reported for any such complexes. unibo.itdntb.gov.ua

Catalytic Applications of 2-(Mercaptomethyl)benzonitrile-Metal Complexes

The potential for metal complexes of 2-(Mercaptomethyl)benzonitrile to be used in catalysis is an unexplored area. While metal complexes are widely used as catalysts in a variety of organic transformations, including reactions involving nitriles, no studies have investigated the catalytic activity of complexes derived from this specific ligand. nih.govresearchgate.netrsc.org

Applications of 2 Mercaptomethyl Benzonitrile in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of the thiol and nitrile functional groups enables 2-(mercaptomethyl)benzonitrile to serve as a foundational element in the construction of intricate molecular structures. Chemists can selectively target one group while preserving the other for subsequent reactions, facilitating the synthesis of complex organic compounds.

Nitrogen- and sulfur-containing heterocycles are core structures in many pharmaceutically active compounds and functional organic materials. The molecular framework of 2-(mercaptomethyl)benzonitrile provides the necessary atoms for the synthesis of various heterocyclic systems. The thiol group can participate in cyclization reactions with appropriate reagents to form sulfur-containing rings, while the nitrile group can be transformed to introduce nitrogen into a cyclic structure.

Research into the synthesis of heterocycles often involves the strategic use of bifunctional starting materials to construct fused ring systems. For instance, the thiol group can react with α-haloketones in classic Hantzsch-type syntheses to form thiazole (B1198619) rings, or undergo condensation reactions to create thiadiazoles and other related structures. The adjacent nitrile group can then be utilized in subsequent cyclization steps, potentially leading to complex, fused heterocyclic systems with diverse biological and material properties.

Table 1: Potential Heterocyclic Systems Derived from Thiol and Nitrile Precursors

| Heterocycle Class | General Synthetic Strategy | Potential Application Areas |

|---|---|---|

| Thiazoles | Reaction of the thiol group with α-halocarbonyl compounds. | Pharmaceuticals, Dyes, Catalysts |

| Benzothiazines | Intramolecular cyclization involving the thiol and the aromatic ring. | Medicinal Chemistry, Agrochemicals |

| Thiadiazoles | Condensation of the thiol group with hydrazine (B178648) derivatives or other N-N synthons. | Antimicrobial agents, Corrosion inhibitors |

The ability to perform selective and sequential reactions on 2-(mercaptomethyl)benzonitrile makes it an ideal starting point for creating polyfunctionalized organic scaffolds. The thiol group's reactivity allows for straightforward S-alkylation, S-acylation, or oxidation to disulfides, introducing new functionalities without affecting the nitrile group. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing a different set of chemical handles for further elaboration. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of molecules with precisely placed functional groups for applications in medicinal chemistry, catalysis, and molecular recognition.

Role in Polymer Chemistry and Functional Material Development

The functional groups of 2-(mercaptomethyl)benzonitrile are highly valuable in the design and synthesis of advanced polymers and functional materials. The thiol group, in particular, is widely used in "click chemistry" reactions for efficient polymer modification and crosslinking.

Thiol-based reactions, such as the thiol-ene and thiol-Michael additions, are powerful tools in polymer chemistry due to their high efficiency, rapid reaction rates, and insensitivity to oxygen. The mercaptomethyl group in 2-(mercaptomethyl)benzonitrile can readily participate in these reactions. When blended with polymers containing alkene or alkyne functionalities, it can act as a crosslinking agent upon initiation by UV light or a catalyst.

This crosslinking process transforms liquid resins or soft polymers into robust, three-dimensional networks with enhanced mechanical strength, thermal stability, and chemical resistance. The incorporation of the benzonitrile (B105546) moiety into the polymer network can also impart specific properties, such as increased refractive index or modified dielectric constants, which are desirable for optical and electronic applications.

Table 2: Comparison of Thiol-Based Crosslinking Reactions

| Reaction Type | Initiator | Key Features | Resulting Linkage |

|---|---|---|---|

| Thiol-Ene (Radical) | UV light, Photoinitiator | Rapid, "Click" characteristics, Spatially and temporally controllable. | Thioether |

| Thiol-Michael (Base-catalyzed) | Organic Base (e.g., amine) | No light required, High yield, Proceeds under mild conditions. | Thioether |

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. Thiols are the classic anchor group for forming robust SAMs on noble metal surfaces like gold, silver, and platinum, due to the formation of a strong sulfur-metal bond. The 2-(mercaptomethyl)benzonitrile molecule is well-suited for this application; its thiol group can bind to a gold surface, while the benzonitrile unit is exposed outwards, defining the functionality of the new surface.

The properties of the SAM are determined by the terminal functional group. The nitrile group is polar and electron-withdrawing, which can significantly alter the work function, wettability, and chemical reactivity of the substrate surface. Such tailored surfaces are critical for applications in molecular electronics, biosensors, and corrosion protection. The precise orientation and packing of the benzonitrile units on the surface can be studied using techniques like scanning tunneling microscopy (STM) to understand the structure-property relationships of the monolayer.

Development of Optoelectronic Materials and Devices

Organic molecules with π-conjugated systems and polar functional groups are of great interest for optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Benzonitrile derivatives are frequently investigated in this context due to the strong electron-withdrawing nature of the nitrile group, which can be used to tune the electronic properties of the molecule.

The structure of 2-(mercaptomethyl)benzonitrile, combining an aromatic ring with a nitrile group and a sulfur atom, provides a foundation for designing novel optoelectronic materials. The sulfur atom's lone pairs of electrons and the nitrile's ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be exploited to create materials with specific energy gaps and charge transport characteristics. By incorporating this molecule into larger conjugated systems or polymers, researchers can develop materials with tailored optical and electronic properties, making them promising candidates for use in next-generation electronic devices.

Components in Solar Energy Conversion Systems

While direct applications of 2-(mercaptomethyl)benzonitrile in solar energy conversion systems are not extensively documented, the functionalities it possesses are relevant to materials used in this field, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

In the context of solar cells, interfacial modifiers play a crucial role in enhancing performance and stability. Thiols, for instance, have been successfully employed to modify the interfaces between different layers of a solar cell, such as the interface between the titanium dioxide (TiO2) photoanode and the perovskite absorber layer. rsc.org The sulfur atom of the thiol group can coordinate with the semiconductor surface, facilitating charge transfer and improving the morphology of the crystal growth, which in turn can lead to higher power conversion efficiencies. rsc.org Given that 2-(mercaptomethyl)benzonitrile contains a mercaptan group, it could potentially serve a similar function as an interfacial modifier.

Furthermore, the nitrile group is a known electron-withdrawing group and can influence the electronic properties of a molecule. In the design of organic dyes for DSSCs, the inclusion of electron-withdrawing moieties can be advantageous for tuning the energy levels of the dye and promoting efficient electron injection into the semiconductor's conduction band. Benzonitrile derivatives have been explored as ligands in various catalytic systems, highlighting the coordinating ability of the nitrile group. chemrxiv.org This suggests that 2-(mercaptomethyl)benzonitrile could be incorporated into larger organic sensitizers or act as a passivating agent at the semiconductor surface, where the nitrile group could interact with surface states and the thiol group could anchor the molecule.

The potential roles of 2-(mercaptomethyl)benzonitrile in solar cells are summarized in the table below, based on the functions of its constituent groups.

| Component Group | Potential Function in Solar Cells | Mechanism of Action | Reference |

| Mercapto (-SH) | Interfacial modifier, Anchoring group | Coordination of sulfur to the semiconductor surface (e.g., TiO2, perovskite), facilitating charge transfer and influencing crystal morphology. | rsc.org |

| Nitrile (-CN) | Electronic tuning of sensitizer (B1316253) dyes, Surface passivation | Acting as an electron-withdrawing group to modify the dye's energy levels; coordination to surface metal ions to passivate defect states. | chemrxiv.org |

| Benzene (B151609) Ring | Structural scaffold | Provides a rigid backbone for the molecule, allowing for spatial separation of the functional groups and influencing molecular packing. |

Precursors for Advanced Photocatalysts

The development of efficient photocatalysts is critical for applications ranging from environmental remediation to organic synthesis. 2-(Mercaptomethyl)benzonitrile can be envisioned as a precursor for advanced photocatalytic materials, primarily through the utilization of its thiol group to form metal sulfide (B99878) nanostructures.

Metal sulfides are a class of semiconductors known for their photocatalytic activity. semanticscholar.org The synthesis of metal sulfide nanoparticles often involves the use of sulfur-containing precursors that can react with metal salts. Thiols are a common class of sulfur precursors used in the colloidal synthesis of metal sulfide nanocrystals. rsc.org The thermal decomposition of metal-thiolate complexes, formed by the reaction of a metal precursor with a thiol, is a well-established route to produce metal sulfide materials. researchgate.netacs.org

2-(Mercaptomethyl)benzonitrile, with its accessible thiol group, could serve as a sulfur source for the synthesis of various metal sulfide photocatalysts (e.g., CdS, ZnS, CuS). The benzonitrile moiety could also play a role in the synthesis, potentially acting as a capping agent to control the size and morphology of the resulting nanoparticles. The aromatic ring and the nitrile group could influence the surface properties of the photocatalyst, which is a critical factor in determining its activity and selectivity.

Moreover, the benzonitrile group itself can be a component of ligands in metal complexes that exhibit photocatalytic activity. nih.gov The ability of the nitrile nitrogen to coordinate with metal centers allows for the design of sophisticated coordination compounds. While 2-(mercaptomethyl)benzonitrile itself might not be the primary ligand, its derivatives could be synthesized to create bifunctional ligands where the thiol group can anchor the complex to a support or another functional molecule.

The potential of 2-(mercaptomethyl)benzonitrile as a photocatalyst precursor is outlined in the following table.

| Precursor Function | Resulting Photocatalyst Type | Synthetic Pathway | Potential Advantages | Reference |

| Sulfur Source | Metal Sulfide Nanoparticles | Reaction with metal salts followed by thermal decomposition of the metal-thiolate intermediate. | The benzonitrile group may act as a capping agent, influencing nanoparticle size and surface chemistry. | rsc.orgresearchgate.net |

| Ligand Component | Metal Coordination Complexes | Incorporation into larger ligand structures for the synthesis of photocatalytically active metal complexes. | The thiol group can provide an additional site for anchoring or functionalization of the photocatalyst. | nih.gov |

Applications in Advanced Chemical Sensing and Analytical Probes

The distinct chemical properties of the mercapto and nitrile groups in 2-(mercaptomethyl)benzonitrile make it a highly suitable candidate for the development of advanced chemical sensors and analytical probes. These applications often rely on the specific interactions of these functional groups with analytes or surfaces.

As a Raman Reporter Molecule in Surface-Enhanced Raman Scattering (SERS) Applications

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles. nih.gov This enhancement allows for the detection of analytes at very low concentrations. A key component of many SERS-based detection strategies is the use of a "Raman reporter" molecule, which has a strong and distinct Raman signature.

2-(Mercaptomethyl)benzonitrile is an excellent candidate for a Raman reporter molecule. The thiol group provides a strong and reliable anchor to the metal surface through the formation of a stable metal-sulfur bond. This ensures that the molecule is held in close proximity to the surface, which is a prerequisite for significant SERS enhancement.

The nitrile group (-C≡N) is a particularly advantageous feature for a SERS reporter. The stretching vibration of the nitrile bond gives rise to a sharp and intense peak in a region of the Raman spectrum (around 2230 cm⁻¹) that is typically free from interference from other vibrational modes in biological or environmental samples. acs.org This "silent region" allows for the unambiguous detection of the nitrile peak, even in complex matrices. Mercaptobenzonitrile derivatives have been studied as SERS probes, where the intensity and frequency of the nitrile peak can be sensitive to the local environment, including the electric field at the metal surface. researchgate.net

The combination of a surface-anchoring thiol group and a spectrally distinct nitrile reporter group in a single molecule makes 2-(mercaptomethyl)benzonitrile a promising tool for various SERS applications, including bioimaging, immunoassays, and environmental monitoring. mdpi.com

Key features of 2-(mercaptomethyl)benzonitrile as a SERS reporter are summarized below.

| Feature | Advantage in SERS | Mechanism/Principle | Reference |

| Mercaptomethyl Group | Strong and stable anchoring to SERS-active metal surfaces (Au, Ag). | Formation of a covalent metal-sulfur bond. | scispace.com |

| Nitrile Group | Provides a sharp and intense Raman peak in a spectrally "silent" region. | The C≡N stretching vibration occurs at a frequency with minimal overlap from other common functional groups. | acs.org |

| Benzene Ring | Provides a rigid spacer and contributes to the overall Raman spectrum. | The aromatic ring system has characteristic vibrational modes that can also be enhanced. |

Chemo-sensing Strategies for Metal Ions and Small Molecules

The development of chemosensors, which are molecules designed to signal the presence of a specific analyte through a measurable response (e.g., a change in color or fluorescence), is a major area of analytical chemistry. The functional groups present in 2-(mercaptomethyl)benzonitrile make it a versatile platform for the design of chemosensors for both metal ions and small molecules.

The thiol group is a soft Lewis base and exhibits a strong affinity for soft Lewis acidic metal ions, such as mercury(II), silver(I), and copper(II). mdpi.comnih.gov This interaction can be exploited to design chemosensors where the binding of a target metal ion to the thiol group triggers a change in the optical properties of the molecule. For instance, the molecule could be incorporated into a larger system containing a fluorophore. Upon binding of a metal ion, the quenching or enhancement of the fluorescence signal could be observed. Thiol-functionalized materials have been used for the selective enrichment and detection of heavy metal ions. rsc.org

The combination of a thiol and a nitrile group on a benzene ring offers the possibility of creating multimodal or ratiometric sensors. The binding of an analyte could potentially influence the electronic properties of the entire molecule, affecting both the thiol and nitrile groups, and leading to a more robust and reliable sensor response. Thiophene-based chemosensors, which also contain sulfur, have been shown to be effective for the detection of various metal ions. nih.gov

Potential chemo-sensing strategies involving 2-(mercaptomethyl)benzonitrile are outlined in the table below.

| Target Analyte | Sensing Mechanism | Role of 2-(Mercaptomethyl)benzonitrile | Potential Signal Output | Reference |

| Heavy Metal Ions (e.g., Hg²⁺, Ag⁺, Cu²⁺) | Coordination of the metal ion to the thiol group. | The thiol acts as the primary binding site. | Colorimetric or fluorometric change in an attached signaling unit. | mdpi.comnih.gov |

| Small Molecules | Interaction with the nitrile group (e.g., hydrogen bonding, covalent reaction). | The nitrile group acts as the recognition site. | Change in the spectroscopic properties of the molecule. | nih.gov |

| Multiple Analytes | Differential binding to the thiol and nitrile groups. | The bifunctional nature of the molecule allows for the potential for multimodal sensing. | Complex changes in the absorption or emission spectra. |

Theoretical and Computational Studies of 2 Mercaptomethyl Benzonitrile

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. researchgate.net These methods would be employed to determine the most stable three-dimensional arrangement of atoms in 2-(mercaptomethyl)benzonitrile.

Molecular Structure and Conformation: The initial step involves geometry optimization to find the lowest energy structure of the molecule. For 2-(mercaptomethyl)benzonitrile, a key area of conformational analysis would be the rotational barrier around the C-C and C-S single bonds of the mercaptomethyl group (-CH₂SH). Different orientations (dihedral angles) of the thiol group relative to the benzene (B151609) ring would be calculated to identify the global and local energy minima on the potential energy surface. This helps in understanding the molecule's preferred shape in different environments.

Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

Dipole Moment: To understand the molecule's polarity.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density Distribution and Electrostatic Potential Maps: These visualize the electron-rich and electron-poor regions of the molecule, offering insights into how it might interact with other chemical species.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a popular quantum chemical method that balances computational cost and accuracy, making it suitable for studying the reactivity of medium-sized organic molecules. dntb.gov.uamdpi.comnih.gov

Reactivity Descriptors: DFT calculations can furnish a range of "reactivity descriptors" that quantify the chemical behavior of 2-(mercaptomethyl)benzonitrile. ufms.brresearchgate.net These descriptors are derived from the energies of the molecule and its ions.

| Descriptor | Definition | Significance for Reactivity |

| Ionization Potential (IP) | Energy required to remove an electron. | Indicates susceptibility to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added. | Indicates susceptibility to reduction. |

| Electronegativity (χ) | The tendency to attract electrons. | Provides insight into charge transfer in reactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is generally less reactive. |

| Chemical Softness (S) | The reciprocal of hardness. | A softer molecule is generally more reactive. |

These parameters would help predict, for instance, whether the molecule is more likely to act as an electrophile or a nucleophile, and at which atomic sites (e.g., the nitrile nitrogen, the sulfur atom, or the aromatic ring) reactions are most likely to occur.

Reaction Mechanisms: DFT is also used to map out the entire energy profile of a chemical reaction. For 2-(mercaptomethyl)benzonitrile, one could study mechanisms such as the oxidation of the thiol group or nucleophilic addition to the nitrile group. This involves locating the transition state structures and calculating the activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.

Nonadiabatic Molecular Dynamics Simulations for Charge Carrier Dynamics

Nonadiabatic molecular dynamics are advanced simulation techniques used to study processes that involve transitions between different electronic states, such as those occurring after a molecule absorbs light. unipi.itnih.govworktribe.comnih.govrsc.org These simulations go beyond the Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent. unipi.itworktribe.com

For a molecule like 2-(mercaptomethyl)benzonitrile, these simulations could model:

Photoexcitation: The initial absorption of a photon and promotion of an electron to an excited state.

Charge Transfer: The subsequent movement of this electron and the corresponding "hole" (the region the electron left) across the molecule. An intramolecular charge transfer (ICT) could potentially occur between the sulfur-containing group and the electron-withdrawing benzonitrile (B105546) moiety.

Relaxation Pathways: How the excited molecule releases its excess energy, which could involve fluorescence, phosphorescence, or non-radiative decay back to the ground state.

These simulations track the coupled motion of electrons and atomic nuclei over very short timescales (femtoseconds to picoseconds), providing a movie-like view of charge carrier dynamics. nih.govnih.govuni-potsdam.deresearchgate.net

Prediction of Spectroscopic Signatures and Interfacial Interactions

Computational methods are invaluable for predicting and interpreting experimental spectra. mit.eduorientjchem.org

Spectroscopic Signatures:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For 2-(mercaptomethyl)benzonitrile, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as the C≡N stretch, the S-H stretch, and various aromatic ring vibrations. Comparing calculated and experimental spectra helps to confirm the molecule's structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. This helps to understand the electronic structure of the excited states.

Interfacial Interactions: Quantum chemical calculations can also model how 2-(mercaptomethyl)benzonitrile interacts with other molecules or surfaces. For example, one could simulate its interaction with a solvent, a metal surface, or a biological macromolecule. These calculations would reveal the nature of the intermolecular forces (e.g., hydrogen bonds involving the SH group, or π-stacking of the benzene ring) and predict the geometry and strength of these interactions. This is crucial for understanding the molecule's behavior in complex environments.

Advanced Spectroscopic and Analytical Methodologies for the Study of 2 Mercaptomethyl Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(mercaptomethyl)benzonitrile derivatives. nih.govmdpi.com Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In a typical ¹H NMR spectrum of the parent compound, distinct signals are expected for the thiol proton (-SH), the methylene (B1212753) protons (-CH₂-), and the aromatic protons of the benzonitrile (B105546) ring. The chemical shift (δ) of these protons is highly sensitive to their electronic environment. For instance, upon derivatization of the thiol group, a significant change in the chemical shift of the adjacent methylene protons is observed, confirming the success of the chemical modification.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex derivatives. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range correlations (2-3 bonds), enabling the complete and unambiguous assignment of all proton and carbon signals in the molecule. electrochemsci.org These advanced methods are critical for confirming connectivity and establishing the definitive structure of novel derivatives. nih.govpageplace.de

Table 1: Hypothetical ¹H NMR Data for 2-(Mercaptomethyl)benzonitrile and a Thioether Derivative

| Proton Assignment | 2-(Mercaptomethyl)benzonitrile (ppm) | 2-((Methylthio)methyl)benzonitrile (ppm) | Multiplicity |

| SH | ~1.8 | - | Triplet |

| CH₂ | ~3.8 | ~3.9 | Doublet |

| Aromatic CH | ~7.3 - 7.6 | ~7.3 - 7.6 | Multiplet |

| SCH₃ | - | ~2.1 | Singlet |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are pivotal for real-time reaction monitoring and the precise identification of products and intermediates in syntheses involving 2-(mercaptomethyl)benzonitrile. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confident identification of unknown compounds.

Techniques such as Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) offer exceptional sensitivity and selectivity for quantitative analysis. mdpi.comnih.govresearchgate.net In PRM, a high-resolution mass analyzer is used to monitor all fragment ions of a target precursor ion simultaneously, providing robust quantification and confident product identification. mdpi.comnih.gov This is particularly useful for tracking the consumption of 2-(mercaptomethyl)benzonitrile and the formation of its derivatives over the course of a reaction.

On-line MS methods, where the mass spectrometer is directly coupled to the reaction vessel, enable the continuous, real-time analysis of the reaction mixture. scripps.edu This approach provides valuable kinetic data and can lead to the detection of transient intermediates that might otherwise be missed, offering deeper insights into the reaction mechanism.

Table 2: Application of Mass Spectrometry in Monitoring the S-Alkylation of 2-(Mercaptomethyl)benzonitrile

| Compound | Role in Reaction | Expected [M+H]⁺ (m/z) |

| 2-(Mercaptomethyl)benzonitrile | Reactant | 150.0372 |

| Alkyl Halide (e.g., CH₃I) | Reagent | (Not typically monitored) |

| 2-((Methylthio)methyl)benzonitrile | Product | 164.0528 |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. nih.govmemtein.com For derivatives and coordination complexes of 2-(mercaptomethyl)benzonitrile, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles. weizmann.ac.il This information is crucial for confirming the absolute structure, stereochemistry, and conformational preferences of the molecule.

The technique is particularly powerful for characterizing metal complexes where the thiol or nitrile group of the ligand coordinates to a metal center. The resulting structural data reveals the coordination geometry around the metal ion and the nature of the ligand-metal interactions. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the material's bulk properties. libretexts.org

Table 3: Representative Crystallographic Data for a Hypothetical Derivative Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 861.5 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights and Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nih.govresearchgate.net These methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.gov

For 2-(mercaptomethyl)benzonitrile and its derivatives, key functional groups exhibit characteristic vibrational frequencies. The nitrile (-C≡N) stretch typically appears as a sharp, intense band in the IR spectrum. The mercaptan (S-H) stretch is often weak in the IR but can be more prominent in the Raman spectrum. The formation of a derivative at the sulfur atom is readily confirmed by the disappearance of the S-H stretching band. These techniques are valuable for rapid structural confirmation and for tracking the progress of reactions by monitoring the appearance and disappearance of specific vibrational bands.

Table 4: Characteristic Vibrational Frequencies for 2-(Mercaptomethyl)benzonitrile

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| C≡N | Stretch | 2220 - 2240 | Strong | Medium |

| S-H | Stretch | 2550 - 2600 | Weak | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| CH₂ | Stretch | 2850 - 2960 | Medium | Medium |

| C-S | Stretch | 600 - 800 | Medium | Strong |

Electrochemical Characterization for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of 2-(mercaptomethyl)benzonitrile. nih.govlibretexts.org The thiol (-SH) group is electrochemically active and can undergo oxidation. In a typical CV experiment, scanning the potential towards positive values can induce the oxidation of the thiol.

The electrochemical oxidation of thiols often leads to the formation of a disulfide bond (S-S), coupling two molecules together. rsc.org The voltammogram can reveal the potential at which this oxidation occurs (anodic peak potential) and whether the process is reversible. dcu.iedcu.ie In some cases, the product of the electrode reaction may adsorb onto the electrode surface, which can be observed in the CV trace. dcu.ie The nitrile group can also exhibit electrochemical activity, typically being reduced at negative potentials. Studying the redox properties is essential for applications in electrochemistry, sensor development, and understanding potential metabolic pathways. nih.govdtic.mil

Table 5: Hypothetical Cyclic Voltammetry Data for 2-(Mercaptomethyl)benzonitrile

| Process | Peak Potential (V vs. Ag/AgCl) | Characteristics |

| Thiol Oxidation | +0.45 | Irreversible anodic peak |

| Disulfide Reduction | -0.60 | Reversible cathodic peak (if disulfide is stable) |

| Nitrile Reduction | <-1.5 | Irreversible cathodic peak |

Emerging Research Directions and Future Perspectives on 2 Mercaptomethyl Benzonitrile

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. patsnap.com The incorporation of 2-(Mercaptomethyl)benzonitrile into these modern synthetic workflows holds considerable promise.

Flow chemistry, with its superior heat and mass transfer capabilities, is particularly well-suited for reactions involving reactive intermediates or highly exothermic processes. rsc.org The thiol group of 2-(Mercaptomethyl)benzonitrile can participate in a variety of rapid reactions, such as thiol-ene click chemistry, which are amenable to flow conditions. nih.gov The precise control over reaction parameters in a flow reactor could allow for selective functionalization of the thiol group without affecting the nitrile moiety, leading to the efficient synthesis of diverse derivatives.

Automated synthesis platforms, which combine robotic handling with real-time reaction analysis, could accelerate the exploration of the chemical space around 2-(Mercaptomethyl)benzonitrile. High-throughput screening of reaction conditions would enable the rapid optimization of synthetic protocols for the preparation of libraries of compounds based on this scaffold. This approach is invaluable in medicinal chemistry and materials discovery, where large numbers of derivatives are often required for structure-activity relationship studies.

Table 1: Potential Flow Chemistry Applications for 2-(Mercaptomethyl)benzonitrile

| Reaction Type | Potential Advantages in Flow | Key Parameters to Control |

|---|---|---|

| Thiol-Ene Coupling | Rapid reaction times, high yields, mild conditions. nih.gov | Residence time, light intensity (for photo-initiation), stoichiometry. |

| S-Alkylation | Precise temperature control, improved safety for reactive alkylating agents. | Temperature, mixing efficiency, residence time. |

Novel Catalyst Development Based on 2-(Mercaptomethyl)benzonitrile Ligands

The development of new catalysts is a cornerstone of modern chemistry, and 2-(Mercaptomethyl)benzonitrile possesses structural features that make it an attractive candidate for ligand design. The presence of both a soft sulfur donor (thiol) and a π-accepting nitrile group allows for versatile coordination to a wide range of metal centers.

The thiol group can act as a strong anchoring point to a metal, while the benzonitrile (B105546) moiety can modulate the electronic properties of the resulting metal complex. This bidentate or potentially bridging coordination mode could lead to the formation of stable and catalytically active species. For instance, nickel complexes bearing benzonitrile-containing ligands have shown promise in cross-coupling reactions. chemrxiv.org

The development of catalysts based on 2-(Mercaptomethyl)benzonitrile ligands could lead to advancements in various catalytic transformations, including cross-coupling reactions, hydroformylation, and polymerization. The ability to tune the steric and electronic properties of the ligand by modifying the benzonitrile ring or the methylene (B1212753) linker would provide a powerful tool for optimizing catalyst performance.

Design of Next-Generation Functional Materials and Supramolecular Assemblies

The unique combination of a hydrogen-bond-donating thiol group and a polar nitrile group in 2-(Mercaptomethyl)benzonitrile makes it an excellent building block for the construction of functional materials and supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined architectures with emergent properties.

The thiol group can participate in hydrogen bonding and can also be oxidized to form disulfide bonds, which can act as covalent linkages in the formation of polymers or cross-linked networks. The nitrile group, with its large dipole moment, can engage in dipole-dipole interactions and coordinate to metal ions.

The interplay of these interactions could be exploited to design materials with interesting properties, such as liquid crystals, porous organic frameworks, and responsive gels. For example, the incorporation of 2-(Mercaptomethyl)benzonitrile into polymer backbones could lead to materials with tunable mechanical and optical properties. In the realm of supramolecular chemistry, its ability to form directional non-covalent bonds could be harnessed to create complex, self-assembled structures with applications in sensing, molecular recognition, and drug delivery.

Table 2: Potential Non-Covalent Interactions of 2-(Mercaptomethyl)benzonitrile in Supramolecular Chemistry

| Interacting Group | Type of Interaction | Potential Application |

|---|---|---|

| Thiol (-SH) | Hydrogen Bonding | Directing self-assembly, formation of ordered structures. |

| Nitrile (-CN) | Dipole-Dipole Interactions | Enhancing molecular packing, creating polar domains. |

| Aromatic Ring | π-π Stacking | Stabilization of supramolecular architectures. |

Exploration of Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. rsc.orgrsc.org The development of sustainable and environmentally benign routes to 2-(Mercaptomethyl)benzonitrile and its derivatives is a critical area of future research.

Traditional methods for the synthesis of benzonitriles and thiols often involve harsh reagents and generate significant amounts of waste. researchgate.netsemanticscholar.org Future research will likely focus on the development of catalytic methods that avoid the use of stoichiometric reagents. For instance, the direct conversion of toluene (B28343) derivatives to benzonitriles via ammoxidation is an industrially important process that could be adapted for the synthesis of functionalized benzonitriles. medcraveonline.com

The use of alternative reaction media, such as ionic liquids or supercritical fluids, could also contribute to the development of greener synthetic protocols. rsc.org Furthermore, exploring biocatalytic routes, using enzymes to perform specific transformations under mild conditions, represents a promising avenue for the sustainable production of 2-(Mercaptomethyl)benzonitrile and its derivatives. An electrochemical approach for the formation of C-S bonds from biomass also presents a sustainable pathway for the synthesis of organosulfur compounds. colab.wsresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.